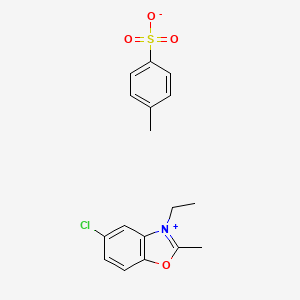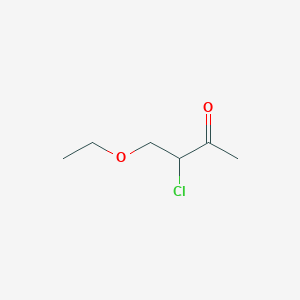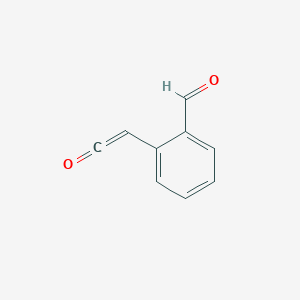
2-(2-Oxoethenyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Oxoethenyl)benzaldehyde can be synthesized through various methods. One common approach involves the reaction of benzaldehyde with acetic anhydride in the presence of a base such as sodium acetate. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves the use of catalytic processes to enhance yield and efficiency. For example, the use of metal-organic frameworks (MOFs) as catalysts has been explored to facilitate the acetalization of benzaldehyde . This method offers advantages such as high selectivity and recyclability of the catalyst.
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxoethenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions, forming derivatives like Schiff bases with amines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Amines in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Benzoic acid.
Reduction: 2-(2-Hydroxyethenyl)benzaldehyde.
Substitution: Schiff bases and other derivatives.
Scientific Research Applications
2-(2-Oxoethenyl)benzaldehyde has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals.
Industry: It is used in the production of fragrances, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Oxoethenyl)benzaldehyde involves its interaction with various molecular targets. For example, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents like KMnO4 . In biological systems, it may interact with cellular components, leading to the formation of reactive oxygen species (ROS) and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: Similar structure but lacks the vinyl ketone group.
2-(2-Oxoethyl)benzaldehyde: Similar but with an ethyl group instead of an ethenyl group.
Uniqueness
2-(2-Oxoethenyl)benzaldehyde is unique due to the presence of both an aldehyde and a vinyl ketone group, which imparts distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
CAS No. |
89002-82-4 |
|---|---|
Molecular Formula |
C9H6O2 |
Molecular Weight |
146.14 g/mol |
InChI |
InChI=1S/C9H6O2/c10-6-5-8-3-1-2-4-9(8)7-11/h1-5,7H |
InChI Key |
ROMFYYSVZHZDLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-ethylpiperidin-4-ylidene)amino]-2-methylfuran-3-carboxamide](/img/structure/B13802839.png)
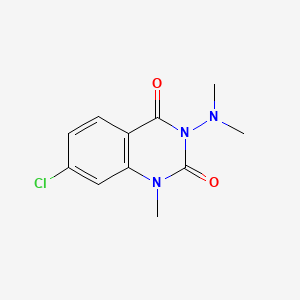
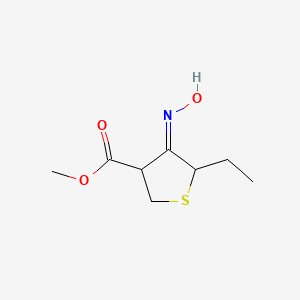
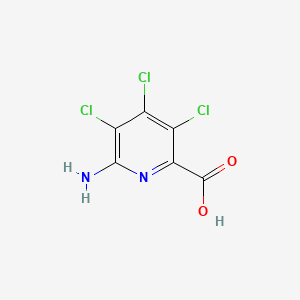

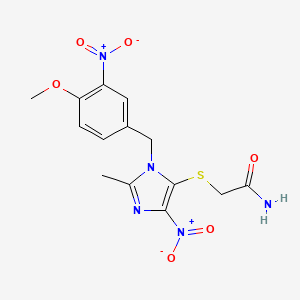
![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl](2-hydroxypropyl)dimethylammonium acetate](/img/structure/B13802871.png)


